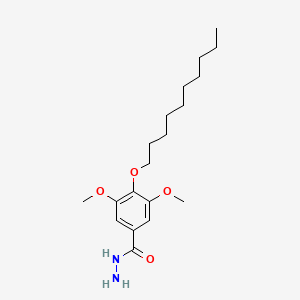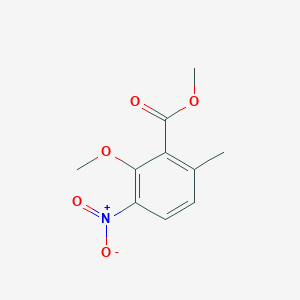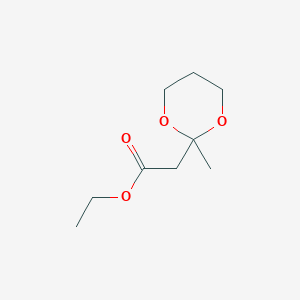
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is known for its fruity, apple-like aroma and is commonly used in the flavor and fragrance industry. This compound is also referred to as Fructone or apple ketal .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable .
化学反应分析
Types of Reactions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the compound can be hydrolyzed to yield ethyl acetoacetate and ethylene glycol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethyl acetoacetate and ethylene glycol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
科学研究应用
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .
相似化合物的比较
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is unique due to its specific structure and aroma profile. Similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another fruity-smelling compound with a similar structure.
2-Ethyl-2-methyl-1,3-dioxolane: Used as a reagent in organic synthesis and has similar chemical properties
These compounds share similar chemical properties but differ in their specific applications and aroma profiles.
属性
CAS 编号 |
90293-83-7 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-3-11-8(10)7-9(2)12-5-4-6-13-9/h3-7H2,1-2H3 |
InChI 键 |
XMLLBDKQPQZGDP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(OCCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
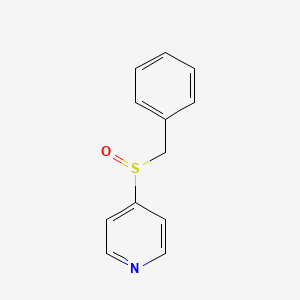
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
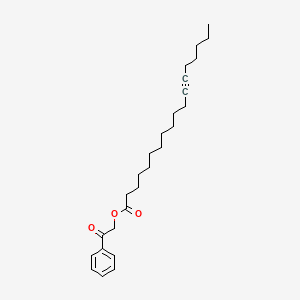
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
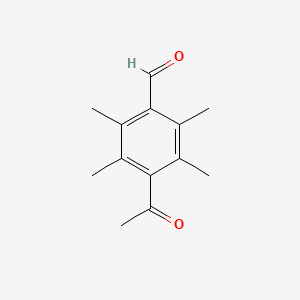
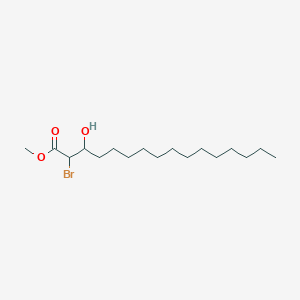
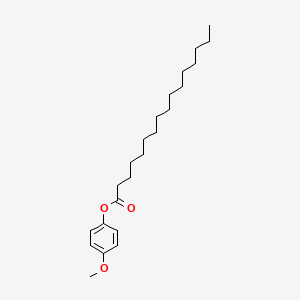
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
